Cas no 74863-85-7 (ethyl trans-4-methylpiperidine-2-carboxylate)
ethyl trans-4-methylpiperidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2-Piperidinecarboxylicacid, 4-methyl-, ethyl ester, (2R,4R)-rel-
- 2-Piperidinecarboxylicacid, 4-methyl-, ethyl ester, trans-(?à)-
- trans-2-Ethoxycarbonyl-4-methylpiperidine
- ethyl trans-4-methylpiperidine-2-carboxylate
- SCHEMBL1577091
- 74863-85-7
- AKOS006276650
- Ethyl(2R,4R)-4-methylpiperidine-2-carboxylate
- Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate
- (2R,4R)-4-METHYL-2-PIPERIDINE CARBOXYLIC ETHYL ESTER
- DTXSID601246524
- trans-Ethyl 4-methylpiperidine-2-carboxylate
- DS-1647
- Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate
- MFCD03093749
- (2R,4R)-ethyl-4-methyl-2-Hexahydropyridinecarboxylate
- GHBNOCBWSUHAAA-HTQZYQBOSA-N
- REL-ETHYL(2R,4R)-4-METHYL-2-PIPERIDINECARBOXYLATE
- Ethyl(2R,4R)-4-methyl-2-piperidinecarboxylate
- ethyl (2R,4R)-rel-4-methylpiperidine-2-carboxylate
- Ethyl (2R,4R)-4-Methylpipecolate
- 74892-82-3
- J-520472
- 2-Piperidinecarboxylic acid, 4-methyl-, ethyl ester, (2R-trans)-
- CS-0054081
- 2-Piperidinecarboxylic acid, 4-methyl-, ethyl ester, (2R,4R)-
- FD6834ZGD5
- A9574
- (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate
- 4-Methyl-2-piperidinecarboxylic acid ethyl ester, (2R,4R)-
-
- Inchi: 1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1
- InChI Key: GHBNOCBWSUHAAA-HTQZYQBOSA-N
- SMILES: O(CC)C([C@H]1C[C@H](C)CCN1)=O
Computed Properties
- Exact Mass: 171.125928785g/mol
- Monoisotopic Mass: 171.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- Density: 0.969±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 226.1±33.0 ºC (760 Torr),
- Flash Point: 90.5±25.4 ºC,
- Solubility: Slightly soluble (21 g/l) (25 º C),
ethyl trans-4-methylpiperidine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM326463-1g |
ethyl (2R,4R)-rel-4-methylpiperidine-2-carboxylate |
74863-85-7 | 95%+ | 1g |
$130 | 2021-08-18 | |
| Chemenu | CM326463-5g |
ethyl (2R,4R)-rel-4-methylpiperidine-2-carboxylate |
74863-85-7 | 95%+ | 5g |
$392 | 2021-08-18 | |
| Chemenu | CM326463-10g |
ethyl (2R,4R)-rel-4-methylpiperidine-2-carboxylate |
74863-85-7 | 95%+ | 10g |
$654 | 2021-08-18 | |
| Alichem | A129008549-5g |
Ethyl (2r,4r)-4-methyl-2-piperidinecarboxylate |
74863-85-7 | 95% | 5g |
$459.00 | 2023-09-01 | |
| Chemenu | CM326463-1g |
ethyl (2R,4R)-rel-4-methylpiperidine-2-carboxylate |
74863-85-7 | 95%+ | 1g |
$130 | 2022-08-31 | |
| Chemenu | CM326463-5g |
ethyl (2R,4R)-rel-4-methylpiperidine-2-carboxylate |
74863-85-7 | 95%+ | 5g |
$392 | 2022-08-31 | |
| Chemenu | CM326463-10g |
ethyl (2R,4R)-rel-4-methylpiperidine-2-carboxylate |
74863-85-7 | 95%+ | 10g |
$654 | 2022-08-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100319-1G |
ethyl trans-4-methylpiperidine-2-carboxylate |
74863-85-7 | 95% | 1g |
¥ 858.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100319-5G |
ethyl trans-4-methylpiperidine-2-carboxylate |
74863-85-7 | 95% | 5g |
¥ 2,587.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100319-10G |
ethyl trans-4-methylpiperidine-2-carboxylate |
74863-85-7 | 95% | 10g |
¥ 4,316.00 | 2023-04-05 |
ethyl trans-4-methylpiperidine-2-carboxylate Suppliers
ethyl trans-4-methylpiperidine-2-carboxylate Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on ethyl trans-4-methylpiperidine-2-carboxylate
Introduction to Ethyl trans-4-methylpiperidine-2-carboxylate (CAS No. 74863-85-7)
Ethyl trans-4-methylpiperidine-2-carboxylate, with the chemical formula C10H17O2 and CAS number 74863-85-7, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the piperidine class, which is widely recognized for its diverse biological activities and applications in drug development. The structural features of ethyl trans-4-methylpiperidine-2-carboxylate make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The piperidine ring, characterized by its six-membered structure containing one nitrogen atom, is a common motif in many bioactive compounds. The presence of a methyl group at the 4-position and a carboxylate ester group at the 2-position enhances the compound's reactivity and potential biological interactions. These structural attributes have garnered interest from researchers exploring novel therapeutic agents.
In recent years, there has been a surge in research focused on developing new drugs targeting neurological disorders. Piperidine derivatives have shown promise in this area due to their ability to interact with various neurotransmitter systems. Specifically, ethyl trans-4-methylpiperidine-2-carboxylate has been investigated for its potential role in modulating central nervous system (CNS) activity. Studies suggest that this compound may exhibit properties relevant to the treatment of conditions such as depression, anxiety, and cognitive disorders.
The synthesis of ethyl trans-4-methylpiperidine-2-carboxylate involves multi-step organic reactions that highlight the compound's synthetic utility. The ester functionality allows for further derivatization, enabling the creation of more complex molecules with tailored biological properties. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize the yield and purity of this intermediate.
One of the most compelling aspects of ethyl trans-4-methylpiperidine-2-carboxylate is its versatility in drug discovery. Researchers have leveraged its structural framework to develop novel analogs with enhanced pharmacokinetic profiles. For instance, modifications at the nitrogen atom or the ester group can lead to compounds with improved solubility, bioavailability, and target specificity. These findings underscore the importance of ethyl trans-4-methylpiperidine-2-carboxylate as a building block in medicinal chemistry.
The pharmacological evaluation of ethyl trans-4-methylpiperidine-2-carboxylate has revealed intriguing insights into its mechanism of action. Preclinical studies indicate that this compound may interact with serotonin receptors, potentially explaining its observed effects on mood and cognition. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for CNS drug development. These findings have prompted further investigation into its therapeutic potential.
In conclusion, ethyl trans-4-methylpiperidine-2-carboxylate (CAS No. 74863-85-7) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new drugs targeting neurological disorders. As research in this area continues to evolve, compounds like ethyl trans-4-methylpiperidine-2-carboxylate are poised to play a crucial role in advancing therapeutic strategies.
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